N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide
Overview
Description
N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C13H12BrF6NO and its molecular weight is 392.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of Metal Complexes : A study by Binzet et al. (2009) focused on the synthesis and characterization of Ni(II) and Cu(II) complexes with 4-Bromo-N-(di-R-carbamothioyl)benzamide ligands. These complexes were studied for their crystal and molecular structure, providing insight into the potential applications of similar bromo-benzamide derivatives in metal complex formation and characterization.
Investigating Steric Pressure in Chemical Reactions : Schlosser et al. (2006) examined the role of the trifluoromethyl group in steric pressure during chemical reactions, as detailed in their paper here. This study helps to understand how substituents like trifluoromethyl, which are present in N-Bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide, affect the outcomes of chemical reactions.
Organometallic Synthesis : Porwisiak and Schlosser (1996) discussed the use of 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound structurally similar to this compound, as a starting material in organometallic synthesis. Their findings, available here, suggest potential applications in creating organometallic compounds.
C-S Cross Coupling for Material Synthesis : Research by Kopp et al. (2020) here discusses the use of tert-butyl aryl sulfides in the synthesis of benzo[1,2-d;4,5-d′]bis[1,3]dithioles. The use of tert-butyl groups in these reactions has implications for synthesizing materials with this compound.
Exploring Intramolecular Interactions in Organoselenium Compounds : Zade et al. (2005) conducted a study on organoselenium compounds derived from 1-bromo-4-tert-butyl-2,6-di(formyl)benzene, exploring intramolecular interactions. The research, detailed here, can provide insights into the behavior of bromo-tert-butyl-benzamide compounds in chemical processes.
Anticancer Candidate Development : A study by Ruswanto et al. (2021) here on the synthesis of a Bis-(4-(Tert-Butyl)-N-(Methylcarbamothioyl) Benzamide)-Iron (III) complex highlights its potential as an anticancer candidate, suggesting similar avenues for this compound.
Anticonvulsant Activity in Benzamides : Mussoi et al. (1996) investigated the anticonvulsant activity of benzamides, including analogs similar to this compound. The findings, available here, suggest potential applications in pharmaceuticals.
Properties
IUPAC Name |
N-bromo-N-tert-butyl-3,5-bis(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrF6NO/c1-11(2,3)21(14)10(22)7-4-8(12(15,16)17)6-9(5-7)13(18,19)20/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSFGYIJVDYMPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(C(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrF6NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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